molecular formula C8H6INO2 B11716379 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one

6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11716379
M. Wt: 275.04 g/mol
InChI Key: BCIPGXJHFMGNEX-UHFFFAOYSA-N
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Description

6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both iodine and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the iodination of a precursor benzo[d][1,3]oxazin-2(4H)-one compound. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzo[d][1,3]oxazin-2(4H)-one derivatives.

    Oxidation Products: Oxidized forms of the original compound with different functional groups.

    Cyclized Products:

Scientific Research Applications

6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one: Similar structure but with a bromine atom instead of iodine.

    6-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom in place of iodine.

    6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Features a fluorine atom instead of iodine.

Uniqueness

6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can lead to different steric and electronic effects, making this compound particularly interesting for various applications.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

6-iodo-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6INO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

BCIPGXJHFMGNEX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC(=O)O1

Origin of Product

United States

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